molecular formula C17H18N2O B4892161 2-[(5-Methylfuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

2-[(5-Methylfuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No.: B4892161
M. Wt: 266.34 g/mol
InChI Key: FQQPDHRKPICQFN-UHFFFAOYSA-N
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Description

2-[(5-Methylfuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of 2-[(5-Methylfuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides . This process typically requires specific reaction conditions, such as the use of p-toluenesulfonic acid in toluene, to yield the desired indole product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-[(5-Methylfuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of diketone fragments, while reduction may yield different substituted indole derivatives .

Mechanism of Action

The mechanism of action of 2-[(5-Methylfuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[(5-Methylfuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can be compared with other similar compounds, such as 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles . These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct chemical and biological characteristics.

Properties

IUPAC Name

2-[(5-methylfuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-6-7-13(20-12)10-19-9-8-15-14-4-2-3-5-16(14)18-17(15)11-19/h2-7,18H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQPDHRKPICQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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